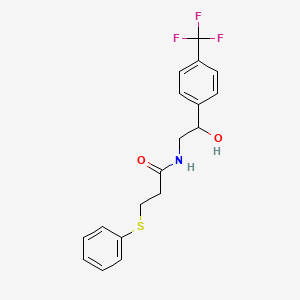

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a hydroxyethyl group bearing a 4-(trifluoromethyl)phenyl moiety and a phenylthio group at the 3-position. Key structural motifs include:

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-8-6-13(7-9-14)16(23)12-22-17(24)10-11-25-15-4-2-1-3-5-15/h1-9,16,23H,10-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMUGXUEEPCQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nucleophile to form the corresponding alcohol. This intermediate is then reacted with a thiol compound to introduce the phenylthio group. The final step involves the formation of the amide bond through a condensation reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can yield an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide have been evaluated for their efficacy against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 | |

| Compound B | A549 (lung cancer) | 8.0 | |

| Compound C | HeLa (cervical cancer) | 15.0 |

These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. A study reported the minimum inhibitory concentration (MIC) values for related compounds against common bacterial strains:

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Polymer Chemistry

This compound can be utilized in the synthesis of functional polymers due to its reactive hydroxyl and amide groups. Such polymers may exhibit enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Polymeric Materials

A study demonstrated the incorporation of this compound into polymer matrices, resulting in materials with improved hydrophobicity and chemical resistance, making them suitable for coatings and sealants in industrial applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy group can form hydrogen bonds with target molecules, while the phenylthio group can participate in various non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several propanamide derivatives reported in the evidence. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, CF₃): Improve binding affinity to hydrophobic pockets in targets like androgen receptors . Thioether vs. Fluorine Substitution: Compounds with fluorophenylthio groups (e.g., ) exhibit enhanced metabolic stability over non-fluorinated analogs.

Ferrocene-containing analogs () highlight niche uses in metallodrug design .

Notes

Common Structural Motifs :

- The trifluoromethylphenyl group is nearly ubiquitous in these compounds, underscoring its role in enhancing target affinity and resistance to oxidative metabolism.

- Hydroxy groups at the 2-position facilitate hydrogen bonding with biological targets, as seen in receptor-ligand interactions .

Synthetic Challenges :

- Introducing the phenylthio group (as in the target compound) may require controlled thiol-ene reactions or metal-catalyzed coupling, contrasting with sulfonyl derivatives synthesized via oxidation .

Potential Applications: The target compound’s balance of lipophilicity (CF₃, phenylthio) and polarity (hydroxyethyl) makes it a candidate for oral therapeutics with prolonged half-lives.

Unresolved Questions :

- The impact of the hydroxyethyl group’s stereochemistry on bioavailability remains unexplored in the evidence.

- Comparative pharmacokinetic data (e.g., CYP450 interactions) for phenylthio versus fluorophenylthio derivatives are lacking.

Q & A

Basic: What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling, thioether formation, and hydroxyl group protection/deprotection. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HOBt to link the hydroxyethylamine moiety to the propanamide backbone.

- Thioether linkage : Introduce the phenylthio group via nucleophilic substitution or radical-mediated thiol-ene reactions under controlled pH and temperature.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing intermediates.

- Catalyst selection : Palladium or copper catalysts may improve yields in cross-coupling steps .

Reaction monitoring via TLC or HPLC is critical to optimize time and temperature (e.g., 50–80°C for 12–24 hours). Post-synthesis purification employs column chromatography or recrystallization with ethanol/water mixtures .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural characterization relies on spectroscopic techniques :

- NMR : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C), hydroxyethyl protons (δ 1.8–2.5 ppm), and phenylthio linkage (δ 7.2–7.8 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) validate functional groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 425.12 [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., bicalutamide for antiandrogen studies) .

- Purity validation : Employ HPLC (>98% purity) and LC-MS to rule out interference from synthesis byproducts (e.g., dehalogenated or oxidized derivatives) .

- Dose-response curves : Replicate studies across multiple concentrations (1 nM–100 µM) to assess reproducibility.

- Meta-analysis : Compare structural analogs (e.g., trifluoromethylphenyl derivatives) to identify activity trends .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to androgen receptors (AR) or enzymes (e.g., cytochrome P450). Focus on the trifluoromethyl group’s hydrophobic interactions and phenylthio moiety’s π-π stacking .

- MD simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity using descriptors like logP and polar surface area .

Advanced: How does stereochemistry influence the compound’s pharmacokinetics and metabolic stability?

- Chiral centers : The hydroxyethyl group’s configuration (R/S) affects solubility and AR binding. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) .

- Metabolism studies : Incubate with liver microsomes (human/rat) to identify oxidation sites (e.g., sulfur to sulfoxide) and CYP3A4/2D6 involvement. Use LC-MS/MS for metabolite profiling .

- LogD7.4 measurement : Determine partition coefficients to predict blood-brain barrier penetration .

Basic: What are the safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols).

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Waste disposal : Incinerate via certified facilities adhering to EPA guidelines for halogenated organics .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Core modifications : Replace phenylthio with pyridylthio to enhance solubility. Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to modulate AR affinity .

- Bioisosteres : Substitute trifluoromethyl with cyano (-CN) to retain hydrophobicity while reducing metabolic liability.

- Hybrid analogs : Fuse with thienopyrimidine scaffolds (as in ) to target kinase pathways .

Validate analogs via in vitro assays (e.g., AR transactivation) and in vivo xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.